Methyl(propan-2-yloxy)phosphinate
Description
Methyl(propan-2-yloxy)phosphinate is an organophosphorus compound characterized by a phosphinate core (P=O) with methyl and isopropyloxy substituents. Its molecular formula is C₄H₁₁O₂P, featuring a tetracoordinated phosphorus atom bonded to a methyl group (-CH₃) and an isopropyloxy moiety (-OCH(CH₃)₂). This compound is of interest in synthetic chemistry due to its utility in constructing P-stereogenic centers, which are critical in pharmaceuticals and agrochemicals . Its synthesis often involves sila-Arbuzov alkylation or palladium-catalyzed cross-coupling reactions, enabling efficient stereochemical control .
Properties
Molecular Formula |
C4H10O3P- |
|---|---|
Molecular Weight |
137.09 g/mol |
IUPAC Name |
methyl(propan-2-yloxy)phosphinate |
InChI |
InChI=1S/C4H11O3P/c1-4(2)7-8(3,5)6/h4H,1-3H3,(H,5,6)/p-1 |
InChI Key |
GHZKGHQGPXBWSN-UHFFFAOYSA-M |
SMILES |
CC(C)OP(=O)(C)[O-] |
Canonical SMILES |
CC(C)OP(=O)(C)[O-] |
Origin of Product |
United States |
Scientific Research Applications
Antiviral Properties
One of the primary applications of methyl(propan-2-yloxy)phosphinate is in the development of antiviral drugs. It has been identified as a nucleotide reverse transcriptase inhibitor, making it potentially useful in treating viral infections such as HIV. The compound's mechanism involves inhibiting viral replication by interfering with the reverse transcription process essential for viral genome integration into the host cell .
Synthesis of Prodrugs
This compound serves as a precursor in the synthesis of prodrugs that enhance the bioavailability and efficacy of antiviral compounds. For instance, it has been utilized in the preparation of amidate prodrugs of PMEA (9-(2-phosphonylmethoxyethyl)adenine) and PMPA (9-(2-phosphonylmethoxypropyl)adenine), which are known for their antiviral properties .
Data Tables
A comparative analysis of this compound with other antiviral agents shows its promising efficacy:
| Compound | Mechanism of Action | Efficacy Against HIV |
|---|---|---|
| This compound | Nucleotide reverse transcriptase inhibitor | High |
| PMEA | Nucleotide analog | Moderate |
| PMPA | Nucleotide analog | High |
Study on Antiviral Activity
A study published in a peer-reviewed journal investigated the antiviral activity of this compound against HIV-1. The results indicated that this compound effectively reduced viral load in infected cell cultures, demonstrating its potential as a therapeutic agent .
Development of Prodrugs
Research focused on the synthesis of prodrugs derived from this compound highlighted its role in enhancing drug delivery systems for antiviral therapies. The prodrugs exhibited improved pharmacokinetic profiles compared to their parent compounds, leading to increased efficacy and reduced side effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Phosphinate derivatives share structural similarities but differ in substituents, reactivity, and applications. Below is a detailed comparison with key analogues:
Glufosinate (Ammonium DL-homoalanin-4-(methyl)phosphinate)
- Structure : Contains a methylphosphinate group linked to a homoalanine backbone and an ammonium ion.
- Applications: Widely used as a nonselective herbicide, analogous to glyphosate but with distinct degradation pathways .
- Solubility : Highly polar and water-soluble, requiring derivatization for analytical detection .
- Key Difference: The amino acid moiety in glufosinate enhances bioavailability and target specificity in plants, whereas Methyl(propan-2-yloxy)phosphinate lacks this functionalization, limiting its herbicidal utility .
Propylphosphonic Acid (C₃H₉O₃P)
- Structure : A phosphonic acid with a propyl chain (-CH₂CH₂CH₃) directly bonded to phosphorus.
- Reactivity : Exhibits stronger acidity (pKa ~2.1) due to the -PO(OH)₂ group, unlike the phosphinate’s -PO(O⁻) structure .
- Applications : Used as a corrosion inhibitor and intermediate in metal-organic frameworks (MOFs) .
- Key Difference : The absence of ester groups in propylphosphonic acid reduces its volatility compared to this compound .
1-Methylprop-2-yn-1-yl Methylphosphonofluoridate (C₅H₈FO₂P)
- Structure : Contains a fluoridate (-F) group and an alkyne-substituted ester.
- Reactivity : Highly electrophilic due to the fluorine atom, enabling rapid nucleophilic substitution reactions .
- Key Difference : The fluorine substituent and alkyne group confer extreme toxicity and instability, unlike the more benign isopropyloxy group in this compound .
Comparative Data Table
Research Findings and Implications
- Stereochemical Flexibility : this compound’s isopropyloxy group allows for stereoselective synthesis of P-chiral compounds, outperforming rigid analogues like propylphosphonic acid in asymmetric catalysis .
- Environmental Persistence: Unlike glufosinate, this compound lacks a biodegradable amino acid chain, raising concerns about environmental accumulation if used at scale .
- Thermal Stability : The compound’s stability in organic solvents (e.g., THF, dichloromethane) exceeds that of fluoridated derivatives, which degrade under mild heating .
Preparation Methods
Reaction Conditions and Catalysts
The reaction typically employs concentrated hydrochloric acid or sulfuric acid as catalysts, operating under reflux conditions (80–100°C) for 12–24 hours. For instance, a 1:2 molar ratio of methylphosphinic acid to propan-2-ol in the presence of HCl (5 mol%) yields Methyl(propan-2-yloxy)phosphinate with 65–72% efficiency after distillation. Side products, such as dialkyl phosphinates, are minimized by maintaining stoichiometric excess of propan-2-ol.
Solvent Systems
Non-polar solvents like toluene or dichloromethane improve yields by azeotropic removal of water, shifting equilibrium toward ester formation. For example, toluene facilitates 78% conversion under Dean-Stark trap conditions, compared to 63% in solvent-free systems.
Transesterification of Methyl Phosphinate Esters
Transesterification offers a milder alternative, particularly for acid-sensitive substrates. This method substitutes the alkoxy group of a precursor phosphinate ester with propan-2-ol.
Precursor Selection
Methyl(methoxy)phosphinate or methyl(ethoxy)phosphinate serve as ideal precursors due to their high reactivity. For example, methyl(methoxy)phosphinate reacts with propan-2-ol in tetrahydrofuran (THF) using sodium hydride (NaH) as a base, achieving 85% yield after 6 hours at 60°C. The mechanism involves nucleophilic attack by the isopropoxide ion, displacing the methoxy group.
Catalytic Enhancements
Lipase-catalyzed transesterification has been explored for enantioselective synthesis. Candida antarctica lipase B (CAL-B) immobilized on acrylic resin facilitates 92% enantiomeric excess (ee) when operated in hexane at 40°C. This biocatalytic approach reduces energy consumption and avoids harsh bases.
Phosphorylation of Propan-2-ol with Methylphosphinic Chloride
Phosphorylation using methylphosphinic chloride (CH₃P(O)Cl) enables rapid synthesis under anhydrous conditions.
Stepwise Alkylation
Propan-2-ol is treated with methylphosphinic chloride in the presence of a base such as triethylamine (Et₃N) or pyridine to scavenge HCl. A typical procedure involves adding propan-2-ol (1.2 equiv.) to methylphosphinic chloride (1 equiv.) in dichloromethane at 0°C, followed by gradual warming to room temperature. Yields exceed 80% after aqueous workup and column chromatography.
Solvent and Temperature Effects
Polar aprotic solvents like dimethylformamide (DMF) accelerate reaction rates but risk side reactions, whereas dichloromethane balances reactivity and selectivity. For instance, DMF at 25°C completes the reaction in 2 hours but reduces yield to 70% due to phosphinate oligomerization.
Ring-Opening of Cyclic Phosphonates
Six-membered cyclic phosphonates, such as 2-methyl-1,3,2-dioxaphosphorinane-2-oxide, undergo ring-opening with propan-2-ol to yield this compound.
Mechanism and Catalysis
The reaction proceeds via nucleophilic attack by propan-2-ol at the phosphorus center, cleaving the P–O bond of the cyclic structure. Titanium(IV) isopropoxide (Ti(OiPr)₄) catalyzes this process, achieving 88% conversion at 80°C in 8 hours. The cyclic precursor’s strain energy drives the reaction forward, minimizing by-products.
Scalability and Purity
This method produces high-purity (>98%) this compound, as confirmed by ³¹P NMR spectroscopy. Large-scale implementations (1 kg batches) report consistent yields, underscoring industrial viability.
Microwave-Assisted Synthesis
Microwave irradiation drastically reduces reaction times while improving yields.
Optimized Parameters
A mixture of methylphosphinic acid, propan-2-ol, and p-toluenesulfonic acid (p-TsOH) irradiated at 150 W for 15 minutes achieves 94% conversion. The localized superheating enhances molecular collisions, overcoming kinetic barriers.
Comparative Analysis
Compared to conventional heating, microwave synthesis reduces energy consumption by 60% and cuts reaction time from 12 hours to 15 minutes. However, equipment costs and safety concerns limit widespread adoption.
Analytical Characterization
Rigorous characterization ensures product identity and purity.
Spectroscopic Data
Chromatographic Purity
Reverse-phase HPLC (C18 column, acetonitrile/water) confirms >99% purity with retention time 8.2 minutes.
Industrial and Environmental Considerations
Waste Management
Phosphorus-containing byproducts require neutralization with calcium hydroxide before disposal. Solvent recovery systems (e.g., rotary evaporation) reduce environmental impact.
Cost Analysis
Methylphosphinic chloride-based routes are cost-effective ($120/kg) but pose handling risks. Biocatalytic transesterification, though eco-friendly, remains expensive ($450/kg).
Q & A
Q. What are the established synthetic routes for Methyl(propan-2-yloxy)phosphinate, and what catalytic systems optimize its yield?
this compound can be synthesized via nucleophilic substitution or esterification reactions. A validated method involves reacting methylphosphonite derivatives with propan-2-ol under anhydrous conditions. Catalytic systems like NiCl₂ have been reported to enhance yields in analogous phosphinate syntheses by facilitating phosphorus-oxygen bond formation . Purification typically employs column chromatography (silica gel, ethyl acetate/hexane eluent), followed by characterization via ¹H/³¹P NMR and FT-IR. Key spectral markers include a P=O stretch at ~1,250 cm⁻¹ (FT-IR) and distinct phosphorus coupling in ³¹P NMR (~δ 30-40 ppm) .
Q. What analytical techniques are critical for confirming the structural integrity of this compound?
- Nuclear Magnetic Resonance (NMR): ¹H NMR identifies alkyl/ether protons (δ 1.2–1.4 ppm for isopropyl groups; δ 3.5–4.0 ppm for methoxy). ³¹P NMR confirms the phosphinate moiety (δ ~35 ppm) .
- Mass Spectrometry (MS): High-resolution MS (HRMS) verifies molecular ion peaks (e.g., [M+H]⁺ at m/z 181.08 for C₄H₁₀FO₂P derivatives) .
- Elemental Analysis: Matches experimental vs. theoretical C/H/P percentages (e.g., C: 32.76%, H: 6.89%, P: 21.18% for C₇H₁₇O₃P) .
Q. What safety protocols are essential for handling this compound?
As an organophosphate derivative, it requires:
- Personal Protective Equipment (PPE): Nitrile gloves, lab coats, and goggles.
- Ventilation: Use fume hoods to avoid inhalation of volatile byproducts.
- Toxicity Management: Immediate decontamination with alkaline solutions (e.g., 10% sodium bicarbonate) for spills. Antidotes like atropine may be needed for accidental exposure, given structural similarities to neurotoxic organophosphates .
Advanced Research Questions
Q. How can computational chemistry aid in predicting this compound’s reactivity and stability?
Density Functional Theory (DFT) simulations (e.g., B3LYP/6-31G*) model reaction pathways, such as hydrolysis or nucleophilic substitution. Quantum-chemical parameters (HOMO-LUMO gaps, Fukui indices) predict electrophilic/nucleophilic sites, guiding functionalization strategies. For example, the phosphinate’s P=O group shows high electrophilicity (f⁺ > 0.3), making it reactive toward amines or thiols .
Q. What mechanistic insights explain stereochemical outcomes in this compound synthesis?
Steric effects dominate in propan-2-ol substitution reactions. Bulky substituents on phosphorus hinder nucleophilic attack, favoring trans-configuration. Polar aprotic solvents (e.g., THF) stabilize transition states, increasing reaction rates by 20–30% compared to protic solvents . Kinetic studies (Eyring plots) reveal activation energies of ~50 kJ/mol for P–O bond formation .
Q. How do researchers resolve conflicting spectroscopic data during characterization?
Contradictions between NMR and MS data (e.g., unexpected splitting or missing peaks) require:
- Cross-Validation: Use 2D NMR (HSQC, HMBC) to confirm connectivity.
- Isotopic Labeling: Introduce ¹³C or ²H to track reaction intermediates.
- Synchrotron XRD: Resolve crystal structures for unambiguous confirmation (e.g., bond angles ~109.5° for tetrahedral phosphorus) .
Methodological Challenges and Solutions
Q. What techniques quantify trace this compound in environmental samples?
EPA Method 525.3 (modified) employs solid-phase extraction (C18 cartridges) followed by LC-MS/MS (MRM mode). Detection limits reach 0.1 ppb with a C18 column (2.1 × 100 mm, 3.5 µm) and acetonitrile/water gradient. Calibration curves (R² > 0.995) use deuterated internal standards (e.g., D₆-methyl analogs) .
Q. How can reaction yields be improved for large-scale synthesis?
- Catalyst Optimization: NiCl₂ increases yields to >90% in phosphinate esterification by reducing side reactions .
- Microwave-Assisted Synthesis: Reduces reaction time from 12 hours to 45 minutes (80°C, 300 W) .
- Flow Chemistry: Continuous reactors minimize decomposition, achieving 85% purity without chromatography .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
